2',3'-Dideoxy-4-thiouridine
Description
Contextualization within Nucleoside Analog Chemistry
Nucleoside analogs are synthetic compounds that structurally resemble natural nucleosides. ontosight.ai This resemblance allows them to be recognized by cellular or viral enzymes, but their modified structure prevents the normal processes of DNA or RNA synthesis, leading to therapeutic effects.
2',3'-Dideoxy-4-thiouridine is classified as a synthetic pyrimidine (B1678525) nucleoside analog. ontosight.ainih.govgoogle.com Its structure consists of a thiouridine base, which is a sulfur-containing analog of the natural pyrimidine nucleoside uridine (B1682114), linked to a modified ribose sugar. ontosight.ai Specifically, it is a dideoxynucleoside, meaning the hydroxyl groups at both the 2' and 3' positions of the ribose sugar have been removed. wikipedia.orgontosight.ai This dual modification of both the sugar and the base defines its unique chemical identity.
The development of nucleoside analogs has a rich history, driven by the urgent need for effective antiviral and anticancer agents. The discovery in the 1950s that 5-iodo-2'-deoxyuridine (IDU) possessed antiviral activity against the Herpes Simplex Virus marked a significant milestone, even though its high toxicity limited its use. elsevier.es A pivotal moment came with the development of Acyclovir, a highly selective antiviral drug that demonstrated minimal side effects on host cells. elsevier.es
The emergence of the HIV/AIDS epidemic in the 1980s spurred a new wave of research, leading to the discovery of dideoxynucleoside analogs. nih.govwikipedia.org 3'-Azido-3'-deoxythymidine (Zidovudine, AZT) was the first anti-HIV drug approved for AIDS treatment and remains a significant therapeutic agent. nih.govjst.go.jp Following AZT, a number of other dideoxynucleosides, including stavudine (B1682478) (D4T), were developed and became mainstays in initial combination antiretroviral therapies. elsevier.esnih.gov These compounds act as "chain terminators" of the HIV reverse transcriptase, preventing the formation of viral DNA. elsevier.es The success of these early analogs paved the way for the synthesis and investigation of novel structures like this compound.
Significance of Thiomodifications in Nucleoside Analogs
The specific chemical alterations in this compound are not arbitrary; they are the result of strategic design aimed at enhancing biological activity and overcoming limitations of earlier compounds.
The substitution of the oxygen atom at the 4-position of the pyrimidine ring with a sulfur atom, creating a "thionucleoside," is a key modification. ontosight.ainih.gov This change is intended to confer resistance to degradation by enzymes like nucleoside phosphorylases, which can inactivate traditional nucleoside analogs. nih.gov Furthermore, the 4'-thio modification can influence the molecule's ability to be incorporated into nucleic acid chains and can enhance its stability against nuclease degradation. nih.govnih.gov This modification has been explored in a variety of nucleosides, leading to compounds with potent antiviral and antitumor activities. jst.go.jpnih.govnih.gov For instance, 4'-thionucleosides have shown promise against herpes viruses and have been investigated for their cytotoxic effects on cancer cell lines. nih.govjst.go.jpmdpi.com
The "2',3'-dideoxy" aspect of the molecule's name refers to the absence of hydroxyl (-OH) groups at the 2' and 3' positions of the ribose sugar. wikipedia.org In natural DNA synthesis, the 3'-hydroxyl group is essential for forming the phosphodiester bond that extends the DNA chain. wikipedia.org By lacking this group, 2',3'-dideoxynucleosides act as chain-terminating inhibitors of DNA polymerase. wikipedia.orgmedchemexpress.com Once incorporated into a growing DNA strand by a viral or cellular polymerase, no further nucleotides can be added, effectively halting replication. wikipedia.org This mechanism is the basis for the Sanger method of DNA sequencing and is a well-established strategy in antiviral drug design, particularly against reverse transcriptase-dependent viruses like HIV. wikipedia.orgelsevier.es
Overview of Research Trajectories for this compound
Research into this compound and its analogs has primarily focused on their potential as antiviral agents. A series of 2',3'-dideoxy-4'-thionucleoside analogues, including purine (B94841) and pyrimidine derivatives, were synthesized and evaluated for their ability to inhibit HIV. nih.gov While some compounds in this series, such as 2',3'-Dideoxy-4'-thiocytidine, displayed modest but significant anti-HIV activity in vitro, the research highlights the ongoing effort to fine-tune these structures for greater potency. nih.gov The synthesis of these complex molecules often requires multi-step, stereospecific processes. nih.gov The overarching goal of this research is to develop novel therapeutic agents that can effectively combat viral diseases, with a particular focus on viruses like HIV. google.comnih.gov
Interactive Data Table: Antiviral Activity of Related Thionucleosides
The following table summarizes the reported biological activities of various thionucleoside analogs, providing context for the research into this compound.
| Compound Name | Target Virus/Cell Line | Reported Activity |
| 2'-Deoxy-4'-thiocytidine | L1210, H-Ep-2, CCRF-CEM cell lines | Cytotoxic nih.gov |
| 4'-Thiothymidine | Herpes Simplex 1, Human Cytomegalovirus | Antiviral Activity nih.gov |
| 2',3'-Dideoxy-4'-thiocytidine | Human Immunodeficiency Virus (HIV) | Significant, but modest, in vitro activity nih.gov |
| 4'-thioIDU | Orthopoxviruses, Herpesviruses | Excellent antiviral activity mdpi.com |
| L-2'-Fluoro-4'-thio-2',3'-unsaturated cytidine (B196190) | HIV-1 | Potent antiviral activity nih.gov |
Properties
CAS No. |
122568-04-1 |
|---|---|
Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O3S/c12-5-6-1-2-8(14-6)11-4-3-7(15)10-9(11)13/h3-4,6,8,12H,1-2,5H2,(H,10,13,15)/t6-,8+/m0/s1 |
InChI Key |
HFUKRBLAIFTSMI-POYBYMJQSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC(=S)NC2=O |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=S)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 ,3 Dideoxy 4 Thiouridine
Synthetic Routes to 2',3'-Dideoxy-4-thiouridine Scaffold
The primary approaches to synthesizing the this compound scaffold involve the chemical modification of pre-existing nucleosides or the convergent synthesis from carbohydrate and nucleobase precursors. These methods are designed to efficiently introduce the thio-functionality and the dideoxy nature of the sugar moiety.
A common and direct route to this compound involves the chemical modification of the readily available natural nucleoside, 2',3'-dideoxyuridine (B1630288). This multi-step process typically begins with the protection of the 5'-hydroxyl group to prevent unwanted side reactions. Protecting groups such as benzoyl or trityl are commonly employed. google.com Following protection, the key thiation step is performed on the C-4 carbonyl group of the pyrimidine (B1678525) ring. The final step involves the removal of the protecting group under standard deprotection conditions, such as alkaline hydrolysis, to yield the target compound, this compound. google.comnih.gov This strategic approach allows for the efficient conversion of a natural nucleoside to its thio-analogue in high yields. google.com
The conversion of the C-4 carbonyl group of the uridine (B1682114) base to a thiocarbonyl is a critical transformation in the synthesis of this compound. This oxygen-sulfur exchange is typically achieved using specialized thionating agents.
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective thionating agent in organic synthesis. wikipedia.org In the synthesis of this compound, Lawesson's reagent is used to selectively replace the oxygen atom at the C-4 position of a protected 2',3'-dideoxyuridine derivative with sulfur. nih.gov The reaction is typically carried out on the 5'-O-benzoate ester of 2',3'-dideoxyuridine. nih.gov The thiation with Lawesson's reagent proceeds to give the corresponding 5'-O-benzoyl-2',3'-dideoxy-4-thiouridine, which upon alkaline hydrolysis, yields this compound. nih.gov This method has also been successfully applied to the synthesis of related 4-thiopyrimidine nucleosides. nih.gov
Table 1: Thiation of 2',3'-dideoxyuridine derivatives using Lawesson's Reagent
| Starting Material | Product | Reference |
|---|---|---|
| 5'-O-benzoyl-2',3'-dideoxyuridine | This compound | nih.gov |
An alternative and efficient method for the thiation of the C-4 position involves the use of phosphorus pentasulfide (P₄S₁₀) in pyridine. This reagent system has been shown to effectively convert 2',3'-dideoxyuridine derivatives to their 4-thio counterparts. google.com The process involves reacting a 5'-protected 2',3'-dideoxyuridine, such as 5'-benzoyl-2',3'-dideoxy-uridine, with phosphorus pentasulfide in refluxing pyridine. google.com The reaction can be optimized by the addition of a small amount of water to the reaction mixture, which can improve the yield. google.com The amount of phosphorus pentasulfide used is typically in the range of 1 to 2 molar equivalents relative to the starting nucleoside derivative. google.com This method provides the desired this compound derivative in high yield after a straightforward workup and subsequent deprotection. google.com
Table 2: Thiation of 2',3'-dideoxyuridine with Phosphorus Pentasulfide
| Starting Material | Reagents | Yield | Reference |
|---|---|---|---|
| 5'-benzoyl-2',3'-dideoxy-uridine | Phosphorus pentasulfide, pyridine, water | >95% (protected intermediate) | google.com |
The synthesis of this compound can also be approached through the stereospecific synthesis of a modified carbohydrate precursor, which is then coupled with the nucleobase. This strategy allows for greater control over the stereochemistry of the sugar moiety. The synthesis of 4-thioribose scaffolds has been a focus of such approaches. nih.gov For instance, methods have been developed for the synthesis of 2-deoxy-4-thioribose derivatives starting from readily available sugars like 2-deoxyribose. nih.gov These multi-step syntheses involve strategic protecting group manipulations, stereoinversion at specific carbon centers, and the introduction of the sulfur atom into the furanose ring. nih.gov The resulting thioglycoside can then be used in glycosylation reactions.
N-glycosylation is a key step in the convergent synthesis of nucleosides, where the pre-formed sugar and base moieties are coupled. For pyrimidine thionucleosides, various glycosylation methods have been explored. One common approach is the Vorbrüggen glycosylation, which involves the reaction of a silylated nucleobase with an activated sugar derivative in the presence of a Lewis acid catalyst. mdpi.com Another method involves a Pummerer-type glycosylation, where a sulfoxide (B87167) precursor of the thio-sugar is rearranged to form an electrophilic intermediate that then reacts with the nucleobase. researchgate.netresearchgate.net The choice of glycosylation strategy can depend on the specific protecting groups on the sugar and the nature of the nucleobase. These methods have been instrumental in the synthesis of a wide variety of thionucleosides. ucc.ieresearchgate.net
Thiation Reactions at the C-4 Carbonyl Position
Synthesis of Modified this compound Derivatives
The modification of the basic 4-thiouridine (B1664626) structure is essential for developing compounds with specific functionalities, such as improved cellular uptake, metabolic stability, and targeting capabilities. These modifications often involve the synthesis of prodrugs, halogenated derivatives, and building blocks for oligonucleotide synthesis.
Preparation of 2'-C-Methyl-4'-thionucleoside Prodrugs
The synthesis of 2'-C-methyl-4'-thionucleoside prodrugs is a multi-step process designed to enhance the therapeutic potential of these nucleoside analogs. nih.govnih.govresearcher.life A common synthetic route starts with the chiral building block 2-C-methyl-D-ribonolactone. tandfonline.com This starting material undergoes a series of reactions to construct the 4'-thiosugar core. nih.govresearchgate.net Key steps include the protection of hydroxyl groups, mesylation, and subsequent intramolecular reactions to introduce the sulfur atom into the furanose ring, ultimately yielding 1,2,3,5-tetra-O-acetyl-2-C-methyl-4-thio-D-ribofuranose. tandfonline.com
Once the per-acetylated thiosugar is synthesized, the desired nucleobase is introduced via a stereoselective Vorbrüggen glycosylation reaction. nih.govnih.govresearcher.life This method typically uses a per-silylated nucleobase and a Lewis acid to couple the base to the thiosugar. nih.gov For instance, condensation of the thiosugar with N4-benzoylcytosine, followed by deacetylation, yields the single β anomer of 2'-C-methyl-4'-thiocytidine. tandfonline.com
To overcome the poor cellular permeability of the charged nucleoside monophosphates, a ProTide phosphoramidate (B1195095) moiety is conjugated to the 5'-hydroxyl group of the thionucleoside. nih.govnih.govresearcher.life This prodrug strategy masks the charge of the phosphate (B84403) group, allowing for better cell penetration. nih.gov
Table 1: Key Intermediates in the Synthesis of 2'-C-Methyl-4'-thionucleoside Prodrugs
| Compound Name | Starting Material | Key Reaction Type | Purpose |
| 2-C-methyl-2,3-O-isopropylidene-L-lyxonolactone | 2-C-Methyl-D-ribonolactone | Protection and Isomerization | To set up the correct stereochemistry for subsequent reactions. tandfonline.com |
| 1,2,3,5-tetra-O-acetyl-2-C-methyl-4-thio-D-ribofuranose | 2-C-methyl-D-ribonolactone | Thiolactonization and Acetylation | To create the activated thiosugar for glycosylation. tandfonline.com |
| 2'-C-methyl-4'-thionucleoside | Per-acetylated thiosugar and Nucleobase | Vorbrüggen Glycosylation | To form the core nucleoside analog. nih.gov |
| 2'-C-Methyl-4'-thionucleoside phosphoramidate prodrug | 2'-C-methyl-4'-thionucleoside | Phosphoramidate Coupling | To create a cell-permeable prodrug. nih.govnih.govresearcher.life |
Development of 4-Thiouridine Monophosphate Prodrugs for Metabolic Labeling
4-Thiouridine (4sU) is a valuable tool for the metabolic labeling of nascent RNA, enabling the study of RNA dynamics. nih.govrsc.org However, its efficiency can be limited by the initial phosphorylation step. nih.gov To bypass this rate-limiting step, 5'-monophosphate prodrugs of 4sU have been developed. nih.govrsc.org These prodrugs are designed to be cell-permeable and to release the 4sU monophosphate intracellularly. nih.gov
The synthesis of these prodrugs begins with the preparation of 4sU from uridine, which involves acetylation of the hydroxyl groups, thionation of the 4-oxo group using Lawesson's reagent, and subsequent deacetylation. nih.gov The 5'-hydroxyl group of 4sU is then protected, typically with a 4,4'-dimethoxytrityl (DMT) group, followed by protection of the 2' and 3'-hydroxyls with tert-butyldimethylsilyl (TBDMS) groups. nih.gov After removal of the DMT group, a phosphotriester moiety is introduced at the 5'-position. nih.gov Various prodrug moieties, such as the bis(4-acetyloxybenzyl) (AB) and S-pivaloyl-2-thioethyl (tBuSATE) groups, have been utilized. nih.gov
In vivo studies using HEK293T cells have shown that these prodrugs are generally well-tolerated and can be efficiently incorporated into newly synthesized RNA. nih.gov Specifically, the bis(4-acetyloxybenzyl) 5'-monophosphate derivative of 4sU demonstrated effective incorporation. nih.govrsc.org
Table 2: Examples of 4-Thiouridine Monophosphate Prodrugs for Metabolic Labeling
| Prodrug Moiety | Key Feature | Incorporation Efficiency |
| Bis(4-acetyloxybenzyl) (AB) | Releases 4sU-monophosphate upon intracellular cleavage. | Efficiently incorporated into nascent RNA. nih.govrsc.org |
| S-pivaloyl-2-thioethyl (tBuSATE) | Another prodrug strategy to mask the phosphate charge. | Well-tolerated by cells. nih.gov |
Synthesis of Halogenated 4-Thiouridine Derivatives for Specific Applications
Halogenated derivatives of 4-thiouridine are of significant interest due to their enhanced photoreactivity, making them useful as photoaffinity probes and for photocross-linking studies to investigate nucleic acid-protein interactions. researchgate.netnih.gov The synthesis of these derivatives can be achieved through both chemical and enzymatic methods.
A general chemical synthesis route involves the direct halogenation of 2',3',5'-tri-O-acetyl-4-thiouridine at the C-5 position of the pyrimidine ring. researchgate.net Another approach is the thionation of pre-halogenated uridine derivatives. mdpi.com For example, 5-bromo- and 5-iodo-2'-deoxyuridine can be converted to their 4-thio-analogs by replacing the 4-oxygen atom with sulfur. mdpi.com
More recently, biocatalytic methods have been developed for the synthesis of halogenated 4'-thionucleosides. researchgate.netresearchgate.net These methods utilize enzymes, such as pyrimidine nucleoside phosphorylase and purine (B94841) nucleoside phosphorylase, to catalyze the transglycosylation reaction between 4'-thiouridine and a halogenated nucleobase. researchgate.netresearchgate.net This approach has been successful in producing a variety of halogenated pyrimidine and purine 4'-thionucleosides, including 2-fluoroadenosine (B10117) and 2-chloroadenosine (B27285) derivatives, with high conversion rates. researchgate.netresearchgate.net These halogenated compounds, such as 5-bromo-4-thiodeoxyuridine (SBrdU) and 5-iodo-4-thiodeoxyuridine (SIdU), can be incorporated into DNA and, upon activation with UVA light, induce cytotoxic DNA lesions, highlighting their potential in therapeutic applications. nih.gov
Incorporation into Oligonucleotides via Phosphoramidite (B1245037) Chemistry
The site-specific incorporation of 4-thiouridine into oligonucleotides is crucial for its use in structural and functional studies of RNA, particularly for photo-crosslinking experiments. oup.comtandfonline.com This is achieved using solid-phase synthesis with a 4-thiouridine phosphoramidite building block. oup.comnih.gov
The synthesis of the phosphoramidite requires careful protection of the various functional groups on the 4-thiouridine molecule. The thiol group at the 4-position is often protected with a 2-cyanoethyl group. oup.com The 2'-hydroxyl group is protected with a group such as 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) or tert-butyldimethylsilyl (tBDMS). oup.com An alternative protecting group for the thiol function is the S-pivaloyloxymethyl group, which can be easily introduced and removed under standard RNA synthesis protocols. tandfonline.comtandfonline.com
Once the protected 4-thiouridine phosphoramidite is synthesized, it can be used in an automated DNA/RNA synthesizer. oup.com A longer coupling time is typically required for the 4-thiouridine phosphoramidite compared to the standard phosphoramidites. oup.com Following synthesis, the oligonucleotide is deprotected and purified. oup.com The presence of the 4-thiouridine modification allows the resulting oligonucleotide to be used as a photoaffinity probe to study interactions with RNA-binding proteins. oup.comtandfonline.com
Table 3: Protecting Groups Used in 4-Thiouridine Phosphoramidite Synthesis
| Functional Group | Protecting Group | Cleavage Condition | Reference |
| 4-Thiol | 2-Cyanoethyl | Basic conditions | oup.com |
| 4-Thiol | S-Pivaloyloxymethyl | Standard deprotection | tandfonline.comtandfonline.com |
| 2'-Hydroxyl | 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) | Acidic conditions | oup.com |
| 2'-Hydroxyl | tert-Butyldimethylsilyl (tBDMS) | Fluoride ions | oup.com |
Enzymatic Synthesis Pathways of 4-Thiouridine in Biological Systems
In biological systems, 4-thiouridine (s⁴U) is a modified nucleoside found in transfer RNA (tRNA) of bacteria and archaea, where it plays a role in protecting cells from near-UV radiation. nih.govfrontiersin.org The biosynthesis of s⁴U is a post-transcriptional modification that occurs at position 8 of the tRNA molecule. researchgate.netresearchgate.net
The enzymatic pathway involves a sulfur-relay system. nih.gov In many bacteria, such as Escherichia coli, the process requires two key enzymes: a cysteine desulfurase (IscS) and ThiI. nih.govasm.org IscS is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that extracts sulfur from free L-cysteine, forming a persulfide on its own active site cysteine residue. nih.gov This activated sulfur is then transferred to the ThiI enzyme. frontiersin.org
The ThiI enzyme is bifunctional. It first activates the U8 residue of the tRNA by adenylation. nih.govresearchgate.net Subsequently, the persulfide sulfur from ThiI attacks the activated uridine, leading to the formation of 4-thiouridine and the release of AMP. researchgate.net The ThiI protein in E. coli has a C-terminal rhodanese-like domain (RLD) which is responsible for the sulfurtransferase activity. nih.gov
Interestingly, the mechanism can vary in different organisms. For example, in Bacillus subtilis, the ThiI enzyme lacks the rhodanese domain, and a different cysteine desulfurase, NifZ, is involved. asm.org Similarly, in methanogenic archaea, which also lack a canonical IscS and have a ThiI without an RLD, a conserved CXXC motif in ThiI is used to generate persulfide and disulfide intermediates for sulfur transfer. nih.gov This indicates the existence of distinct and specific sulfur transfer strategies for s⁴U biosynthesis across different domains of life. nih.govasm.org
Structural Characterization and Conformational Analysis
High-Resolution Structural Elucidation
X-ray Crystallography of 4'-Thionucleosides and Derivatives
Interactive Table: X-ray Crystallographic Data of 4'-Thionucleoside Derivatives
| Compound | Sugar Conformation | Key Findings | Reference |
| 2′-deoxy-2′-fluoro-4′-thiocytidine | Predominantly C3′-endo | The fluorination at the 2' position influences the sugar pucker. | researchgate.net |
| 1-(2-deoxy-4-thio-beta-D-erythro-pentofuranosyl)-(6-azapyrimidine) thymidine (B127349) derivative | Twist (3T2) | This conformation is common among 2'-deoxy-4'-thionucleosides. | researchgate.net |
| 5'-deoxy-4'-thio-L-nucleosides | - | Confirmed the absolute configuration of the synthesized compounds. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure and dynamics of molecules in solution, which often better represents the physiological environment. 1H NMR studies are particularly useful for analyzing the conformation of the furanose ring in nucleosides.
Studies on 4-thio-2'-deoxyuridine (B1622106) and its derivatives have shown that the chemical shifts of the protons in the sugar moiety provide valuable information about the sugar pucker. mdpi.com For example, the coupling constants between adjacent protons (e.g., J(H1'-H2')) are sensitive to the dihedral angles, which are in turn dependent on the ring's conformation. Furthermore, the imino proton (NH) of 4-thionucleosides exhibits a substantial downfield chemical shift compared to the parent nucleosides, providing a distinct marker for these modified compounds in NMR studies. mdpi.com Two-dimensional NMR techniques, such as COSY and NOESY, can provide even more detailed information about the spatial proximity of protons, helping to build a comprehensive picture of the solution conformation. While specific NMR data for 2',3'-dideoxy-4-thiouridine is not detailed in the provided results, the principles established from related 4'-thionucleosides are directly applicable. acs.orgresearchgate.net
Computational Approaches to Conformational Dynamics
Molecular Dynamics Simulations for Furanose Ring Puckering
Molecular dynamics (MD) simulations offer a computational lens to observe the dynamic behavior of molecules over time, providing insights into conformational changes that are often difficult to capture with experimental methods alone. cresset-group.com For nucleosides, MD simulations are particularly valuable for studying the puckering of the furanose ring, which can rapidly interconvert between different conformations. nih.gov
The motion of the furanose ring is often described by a pseudorotation phase angle (P) and a puckering amplitude (τm). MD simulations can map the energy landscape of this pseudorotational pathway, revealing the preferred puckering states and the energy barriers between them. nih.gov For this compound, MD simulations would be instrumental in understanding how the absence of the 2' and 3' hydroxyl groups, coupled with the presence of the 4'-sulfur atom, affects the flexibility of the thiosugar ring. nih.govnih.gov These simulations can help predict the equilibrium between the major North (C3'-endo) and South (C2'-endo) conformations, which is a critical factor in determining how the nucleoside is recognized by viral polymerases and incorporated into nucleic acids. nih.govuga.edu
Density Functional Theory (DFT) Studies on Nucleoside Hydration
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.org It is particularly useful for studying non-covalent interactions, such as the hydrogen bonds that form between a solute and solvent molecules. The hydration of a nucleoside, or how water molecules are organized around it, can significantly influence its conformation and reactivity.
DFT studies can be used to model the first hydration shell of this compound, identifying the most favorable water binding sites and the energies of these interactions. acs.orgnih.gov For example, theoretical analyses of the hydration of other nucleoside analogues like AZT (3'-azido-3'-deoxythymidine) have shown that the presence of explicit water molecules can alter the preferred conformation of the nucleoside. nih.govacs.org Similar DFT studies on this compound would elucidate how the thiouracil base and the thiosugar ring interact with the surrounding water molecules, providing a more accurate picture of its structure and properties in an aqueous environment. nih.govresearchgate.net
Influence of this compound on Nucleic Acid Structures
The incorporation of modified nucleosides like this compound into DNA or RNA can have profound effects on the structure and stability of the resulting nucleic acid duplexes. ontosight.ai The substitution of the 4'-oxygen with sulfur alters the geometry and electronic properties of the sugar-phosphate backbone.
Effects on RNA Duplex Stability and Conformation
The introduction of a 4-thiouridine (B1664626) (s⁴U) modification into an RNA duplex has been shown to have a destabilizing effect compared to its unmodified counterpart. Seminal research by Kumar and Davis in 1997 provided a direct comparison of the thermodynamic stabilities of RNA pentamer duplexes containing either a 2-thiouridine (B16713) (s²U), a 4-thiouridine (s⁴U), or a standard uridine (B1682114) (U). nih.govnih.govaau.dktandfonline.comhorizondiscovery.com
The study utilized UV thermal melting studies to determine the melting temperatures (Tm) of these duplexes when hybridized to a complementary 2'-O-methyl-ribonucleotide strand. The results clearly indicated that the duplex containing 4-thiouridine was the least stable of the three. nih.govaau.dktandfonline.com This destabilization is in stark contrast to the significant stabilization observed with the 2-thiouridine modification. nih.govnih.govaau.dktandfonline.com
Table 1: Melting Temperatures (Tm) of RNA Pentamer Duplexes
| Modification | Tm (°C) |
|---|---|
| 2-thiouridine (s²U) | 30.7 |
| Unmodified Uridine (U) | 19.0 |
| 4-thiouridine (s⁴U) | 14.5 |
Data from Kumar and Davis, Nucleic Acids Research, 1997. nih.govaau.dktandfonline.com
Modulation of Helical and Backbone Parameters in DNA:RNA Hybrid Microhelixes
While direct experimental data on the incorporation of this compound into DNA:RNA hybrid microhelixes is not extensively available in the current literature, we can infer its likely impact by considering the known effects of its constituent modifications: the 2',3'-dideoxyribose sugar and the 4-thio modification on the uracil (B121893) base.
The 2',3'-dideoxy modification, by removing the 2'-hydroxyl group, eliminates a key determinant of the C3'-endo sugar pucker characteristic of A-form RNA helices. In DNA:RNA hybrids, the RNA strand typically maintains a C3'-endo conformation, while the DNA strand can exhibit more flexibility. nih.gov The absence of the 2'-OH in a dideoxy-modified residue within the DNA strand would likely favor a C2'-endo or a more flexible sugar pucker, which could introduce localized distortions in the hybrid helix. The lack of the 3'-hydroxyl group would also act as a chain terminator in enzymatic synthesis, though its impact on the passive structural stability of a pre-synthesized oligonucleotide is primarily through the altered sugar conformation.
The 4-thio modification at the uracil base, as established in RNA duplexes, is destabilizing. nih.govaau.dktandfonline.com This destabilization is attributed to less favorable stacking interactions compared to unmodified uracil. It is reasonable to extrapolate that a similar destabilizing effect would be observed in a DNA:RNA hybrid context.
Table 2: Predicted Effects of this compound on DNA:RNA Hybrid Helical Parameters
| Parameter | Predicted Effect | Rationale |
|---|---|---|
| Thermal Stability (Tm) | Decrease | Combined destabilizing effects of 2',3'-dideoxy sugar and 4-thio base. |
| Sugar Pucker (at modified residue) | Shift towards C2'-endo or increased flexibility | Absence of the 2'-hydroxyl group. |
| Minor Groove Width | Potential local perturbation | Altered sugar conformation and base stacking. |
Further empirical studies, including NMR spectroscopy and X-ray crystallography, are necessary to precisely determine the structural and thermodynamic consequences of incorporating this compound into DNA:RNA hybrids and to validate these predictions. Such research would provide valuable insights into the intricate interplay of sugar and base modifications in modulating the structure and stability of nucleic acid duplexes.
Molecular Mechanisms and Biological Activities in Vitro and Cell Models
Interference with Nucleic Acid Metabolism
Once inside a cell, 2',3'-Dideoxy-4-thiouridine must be metabolically activated through phosphorylation to its triphosphate form by host cell kinases. This activated form, this compound-5'-triphosphate (s⁴ddUTP), is the molecule that directly interferes with nucleic acid synthesis.
The triphosphate metabolite of this compound can be recognized as a substrate by viral polymerases, particularly reverse transcriptases, which are essential for retroviruses. These enzymes can incorporate the analogue into a growing viral DNA chain during the process of reverse transcription. While specific studies detailing the incorporation rates for this compound are not extensively available in peer-reviewed literature, a United States patent has identified the compound as having an excellent antivirus effect against several retroviruses, including Human Immunodeficiency Virus (HIV), Moloney-murine leukemia virus, and Rous sarcoma virus. google.com This activity strongly implies that the compound is incorporated into the viral DNA of these pathogens.
The core mechanism of action for 2',3'-dideoxynucleosides is nucleic acid chain termination. google.com Natural deoxyribonucleotides possess a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar. This 3'-OH group is crucial for forming a phosphodiester bond with the 5' phosphate (B84403) group of the next incoming nucleotide, allowing the DNA chain to elongate.
This compound, by definition, lacks this 3'-hydroxyl group. Consequently, when a viral polymerase incorporates the triphosphorylated form of this analogue into a nascent DNA strand, no further nucleotides can be added. The absence of the 3'-OH group makes the formation of the next phosphodiester bond impossible, leading to the immediate and irreversible cessation of DNA chain elongation. This act of chain termination halts the viral replication cycle. The related compound, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), is known to be incorporated into growing DNA chains where it inhibits further elongation. nih.gov
Currently, there is no specific research data available describing the direct impact of this compound on the synthesis or processing of ribosomal RNA (rRNA). Studies on related compounds such as 4-thiouridine (B1664626) have shown effects on rRNA, but these findings cannot be directly attributed to the dideoxy variant.
Enzyme Interaction and Inhibition Profiles
The antiviral efficacy of this compound is dependent on its interaction with specific viral enzymes, leading to the inhibition of their normal function.
The primary targets for this compound are the replication enzymes of viruses that utilize a reverse transcription step. Patent documentation confirms its activity against a range of retroviruses, indicating that its triphosphate metabolite modulates the function of their respective reverse transcriptase enzymes. google.com The analogue acts as a substrate for these enzymes, which ultimately leads to the termination of viral DNA synthesis.
Table 1: Viruses Targeted by this compound Derivatives
This table is based on patent claims regarding the antiviral activity of the compound. google.com
| Virus Name | Virus Type | Implied Target Enzyme |
| Human Immunodeficiency Virus (HIV) | Retrovirus | Reverse Transcriptase |
| Moloney-murine leukemia virus | Retrovirus | Reverse Transcriptase |
| Rous sarcoma virus | Retrovirus | Reverse Transcriptase |
The triphosphate form of this compound acts as a competitive inhibitor of viral reverse transcriptase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the enzyme's active site. Studies on the closely related analogue, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), have shown it to be a potent and selective inhibitor of HIV reverse transcriptase with a Ki (inhibition constant) of 0.05 µM. nih.gov This inhibition occurs because the enzyme cannot distinguish perfectly between the natural substrate and the analogue.
The inhibitory action is twofold:
Competitive Inhibition: The analogue competes with the natural nucleotide for the active site, reducing the rate of normal DNA synthesis.
Chain Termination: Upon incorporation, it terminates the growing chain, as previously described. This represents the irreversible component of its inhibitory profile.
Table 2: Conceptual Profile of Reverse Transcriptase Inhibition
This table outlines the mechanism of competitive inhibition by the activated form of this compound.
| Parameter | Description |
| Inhibitor | This compound-5'-triphosphate (s⁴ddUTP) |
| Target Enzyme | Viral Reverse Transcriptase |
| Natural Substrate | Deoxythymidine triphosphate (dTTP) |
| Mechanism Type | Competitive Inhibition and Irreversible Chain Termination |
| Effect on Enzyme | The inhibitor binds to the active site of the reverse transcriptase. Its incorporation into the viral DNA chain prevents the addition of subsequent nucleotides, halting replication. |
Effects on Thymidine (B127349) Kinase Phosphorylation
The activation of most nucleoside analogs into their pharmacologically active triphosphate form is initiated by phosphorylation, a step often catalyzed by cellular nucleoside kinases such as thymidine kinase (TK). However, the structural alterations in this compound significantly impact this process.
In a study evaluating the inhibitory effects of various modified pyrimidine (B1678525) nucleosides on thymidine phosphorylation by rabbit thymus thymidine kinase, this compound was among the compounds tested. nih.gov The results indicated that it did not have a significant affinity for the enzyme. nih.gov While a related compound, 3'-azido-3'-deoxy-4-thiothymidine, showed moderate affinity with a Ki of 54 µM, this compound was not found to be a notable inhibitor of the enzyme. nih.gov This suggests that the initial and often rate-limiting phosphorylation step required for activation is inefficient for this specific analog, which would limit its incorporation into DNA and its potential as a cytotoxic agent via this pathway. rsc.org
Altered Enzyme Recognition due to Sulfur Substitution
The substitution of the C4-carbonyl oxygen with a sulfur atom is a key modification that alters the physicochemical properties of the nucleoside, thereby affecting its recognition by enzymes.
One of the most significant changes is an increase in lipophilicity. nih.gov The replacement of the polar carbonyl group with the less polar thiocarbonyl group enhances the molecule's ability to partition into lipid environments. nih.gov
Furthermore, the atomic dimensions and electronic properties of sulfur differ considerably from oxygen, which can alter binding interactions within an enzyme's active site. The thymine (B56734) base of thymidine monophosphate binds deep within a cavity of thymidylate kinase, where the carbonyl oxygen at C4 makes a close contact with the Cα atom of Gly102. mpg.de The substitution with a larger sulfur atom would likely create steric hindrance and disrupt the precise positioning required for efficient catalysis. This altered recognition is consistent with the poor interaction observed between this compound and thymidine kinase. nih.gov The principle that sulfur substitution alters enzymatic processing is also seen in other contexts, such as 4'-thioDNA, where the sulfur in the furanose ring confers resistance to nuclease enzymes. researchgate.net
Cellular Processes and Signaling Pathways
The interaction of this compound with cellular components can trigger a cascade of events, influencing fundamental processes like cell survival and stress responses.
Influence on Cell Proliferation and Apoptosis
Nucleoside analogs are frequently investigated for their potential to interfere with cell proliferation and induce apoptosis, particularly in cancer research. ontosight.ai The dideoxy nature of this compound suggests a potential to act as a DNA chain terminator, a mechanism common to many anticancer and antiviral nucleoside analogs that inhibits DNA synthesis and can lead to apoptosis. medchemexpress.com
While direct studies on the antiproliferative effects of this compound are limited, research on related compounds provides significant insights. The parent compound, 4-thiouridine (4sU), has been shown to inhibit cell proliferation at elevated concentrations. nih.govnih.gov Furthermore, other 4'-thionucleoside analogs have demonstrated moderate cytotoxicity against human B-cell and T-cell leukemia cell lines, ultimately leading to apoptosis. mdpi.com These findings suggest that the 4-thio modification can contribute to antiproliferative and pro-apoptotic effects.
| Compound | Effect | Cell Line(s) | Source |
|---|---|---|---|
| 4-Thiouridine | Inhibition of proliferation | Not specified in abstract | nih.govnih.gov |
| 4'-Thio-2'-deoxycytidine analogs (38 and 39) | Moderate cytotoxicity (IC50 = 2.24 - 7.14 µM) | CCRF-SB (B-cell leukemia), Molt-4 (T-cell leukemia) | mdpi.com |
Induction of Nucleolar Stress Response
The nucleolus is a primary site of ribosome biogenesis and a sensor for cellular stress. Certain chemical agents can disrupt its function, triggering a nucleolar stress response pathway that can lead to cell cycle arrest and apoptosis.
Extensive research on 4-thiouridine (4sU) has demonstrated that at concentrations above 50 µM, it acts as a potent inducer of nucleolar stress. nih.govnih.govresearchgate.net This response is characterized by several key events:
Inhibition of rRNA Synthesis: 4sU inhibits the production and processing of the 47S ribosomal RNA (rRNA) precursor. nih.govresearchgate.net
Translocation of Nucleolar Proteins: The compound causes the nucleolar protein nucleophosmin (B1167650) (NPM1) to move from the nucleolus to the nucleoplasm. nih.govnih.gov
Induction of p53: The stress response leads to the induction and stabilization of the tumor suppressor protein p53. nih.govnih.gov
This cascade of events triggered by 4sU ultimately contributes to its antiproliferative effects. nih.gov Given that this activity is tied to the thiated base, it is plausible that this compound may elicit a similar response, although this has not been directly confirmed.
| Event | Description | Source |
|---|---|---|
| Inhibition of rRNA Metabolism | Inhibits production and processing of 47S rRNA at concentrations > 50 µM. | nih.govresearchgate.net |
| NPM1 Translocation | Causes nucleophosmin (NPM1) to relocate from the nucleolus to the nucleoplasm. | nih.govnih.gov |
| p53 Induction | Leads to the stabilization and induction of the tumor suppressor p53. | nih.govnih.gov |
| Inhibition of Proliferation | The culmination of the stress response pathway. | nih.gov |
Antimycobacterial Mechanisms
Based on the conducted search, no information was found regarding the antimycobacterial mechanisms of this compound.
Interaction with Mycobacterial Cell Wall Synthesis
Based on the conducted search, no information was found regarding the interaction of this compound with mycobacterial cell wall synthesis. nih.govmdpi.com
Impact on Mycobacterial Growth in Cell Culture Models
Extensive literature searches did not yield specific data on the direct impact of this compound on the growth of mycobacteria within cell culture models. Research in this area has, however, explored the activity of structurally related nucleoside analogs, particularly other 2',3'-dideoxy pyrimidine derivatives, against various mycobacterial species. These studies provide insights into how modifications of the nucleoside scaffold can influence antimycobacterial efficacy in intracellular environments.
Investigations into C-5 alkynyl pyrimidine nucleoside derivatives have demonstrated that modifications to the carbohydrate moiety are a key determinant of their ability to inhibit mycobacterial growth. lookchem.com A range of derivatives, including 2',3'-dideoxy-uridines, have shown inhibitory activity. lookchem.com
One significant study explored a series of 2',3'-dideoxy derivatives (compounds 6a–f in the study) and their 3′-fluoro-2′,3′-dideoxy counterparts (compounds 7a–f ). lookchem.com The research highlighted that the length of the alkynyl substituent at the C-5 position of the pyrimidine base was directly correlated with antimycobacterial activity. lookchem.com Specifically, compound 6c , a 2',3'-dideoxy derivative, and compound 7e , a 3'-fluoro-2',3'-dideoxy derivative, exhibited notable activity against Mycobacterium bovis, Mycobacterium tuberculosis (Mtb), and Mycobacterium avium. lookchem.com Importantly, many of these active compounds were found to be non-toxic to various mammalian cell lines, including Huh-7, Vero, and HFF cells, with 50% cytotoxic concentration (CC₅₀) values at or above 100 µg/mL. lookchem.com
The research underscores that the 2',3'-dideoxy modification, in combination with other structural changes, is a viable strategy for developing nucleoside analogs with potent antimycobacterial properties. While data for this compound is not available, the findings for these related compounds suggest that it could be a candidate for future investigation.
Antimycobacterial Activity of Related 2',3'-Dideoxy Nucleoside Analogs
The following table summarizes the findings for the most active compounds from the study on C-5 alkynyl pyrimidine nucleosides.
| Compound Reference | Modification | Target Mycobacteria | MIC₅₀ (µg/mL) |
| 6c | 2',3'-dideoxy | M. bovis | 1–2 |
| M. tuberculosis | 1–2 | ||
| M. avium | 1–50 | ||
| 7e | 3'-fluoro-2',3'-dideoxy | M. bovis | 1 |
| M. tuberculosis | 1–2 | ||
| M. avium | 100 |
Applications As Biochemical Probes and in Molecular Biology Techniques
RNA Metabolism and Dynamics Studies
The ability to distinguish newly transcribed RNA from the pre-existing RNA pool is crucial for understanding the regulation of gene expression. 4sU serves as a powerful probe in these studies due to its efficient incorporation into nascent RNA transcripts by cellular polymerases. jove.com
4sU-tagging is a widely used technique to specifically label and isolate newly transcribed RNA. jove.com When introduced to cells in culture, 4sU is taken up and converted to 4sU-triphosphate, which is then incorporated into elongating RNA chains in place of uridine (B1682114). jove.com This process allows for the "tagging" of RNA molecules that are actively being synthesized.
The key to isolating these newly synthesized, 4sU-containing transcripts lies in the thiol group present in the 4-position of the uracil (B121893) base. This thiol group can be specifically and covalently modified, most commonly through a process called biotinylation. jove.com The biotinylated RNA can then be selectively captured using streptavidin-coated beads, effectively separating the nascent RNA from the unlabeled, pre-existing RNA population. jove.comnih.gov
By isolating and quantifying the 4sU-labeled RNA, researchers can obtain a snapshot of the transcriptome at a specific moment in time, reflecting the current state of gene expression. This approach provides a more dynamic view of gene activity compared to traditional methods that measure steady-state RNA levels, which represent a balance between synthesis and degradation. escholarship.orgspringernature.com
Ultrashort 4sU-tagging, with labeling times as brief as a few minutes, can provide high-resolution pictures of eukaryotic gene expression. semanticscholar.orgnih.gov Combining this with progressive 4sU-tagging allows for the study of global RNA processing kinetics at the nucleotide level. semanticscholar.org Computational tools like INSPEcT can then be used to analyze time-course data from RNA- and 4sU-seq experiments to infer the dynamics of mRNA synthesis, processing, and degradation. oup.com However, it's important to note that factors such as the concentration of 4sU and the duration of labeling can potentially introduce quantification biases, particularly affecting short-lived RNAs. uni-regensburg.denih.gov
| Parameter | Typical Range/Value | Significance | Reference |
|---|---|---|---|
| 4sU Concentration | 100 µM - 5 mM | Affects labeling efficiency and potential for cytotoxicity. | researchgate.net |
| Labeling Time | 5 minutes - 24 hours | Determines the age of the labeled RNA population and the kinetic information obtained. | jove.comnih.gov |
| Cell Type | Various (e.g., HeLa, mESCs, NIH-3T3) | Uptake and incorporation rates can vary between cell lines. | researchgate.netbiorxiv.orgnih.gov |
4sU-tagging is a powerful method for determining the synthesis and degradation rates of RNA molecules. By performing pulse-chase experiments, where cells are first labeled with 4sU (pulse) and then transferred to a medium without the label (chase), researchers can track the fate of the labeled RNA over time. nih.gov The rate at which the 4sU-labeled RNA disappears provides a direct measure of its degradation rate. nih.govspringernature.com
Conversely, by measuring the rate of 4sU incorporation over a short period, the synthesis rate of a particular RNA can be determined. jove.comnih.gov This approach has been instrumental in revealing that RNA degradation rates are as important as transcription rates in shaping the cellular transcriptome. nih.govmit.edu Methods like Dyrec-seq utilize sequential labeling with different analogs, such as Bromouridine (BrU) and 4sU, to simultaneously measure both synthesis and degradation rates for thousands of genes. biorxiv.orgnih.gov
| Finding | Experimental Approach | Implication | Reference |
|---|---|---|---|
| mRNA half-lives in mammalian cells range from minutes to many hours. | Pulse-chase with 4sU labeling. | Highlights the wide range of stability for different transcripts. | mit.edu |
| RNA degradation rates are dynamically regulated in response to cellular signals. | 4sU-tagging combined with cellular perturbations. | Demonstrates that post-transcriptional regulation is a key component of gene expression control. | nih.gov |
| Simultaneous measurement of synthesis and degradation rates for 4,702 genes in HeLa cells. | Dyrec-seq (sequential BrU and 4sU labeling). | Provides a comprehensive view of the kinetic parameters governing the transcriptome. | nih.gov |
The combination of 4sU labeling with high-throughput sequencing has given rise to several powerful techniques that allow for the transcriptome-wide analysis of RNA dynamics. rsc.orgrsc.org These methods exploit the chemical properties of 4sU to introduce specific mutations during reverse transcription, which can then be identified by sequencing.
TUC-seq (Thiouridine-to-Cytidine sequencing): In this method, 4sU incorporated into RNA is chemically converted to a cytidine (B196190) analog. nih.govsemanticscholar.orgresearchgate.net This results in a T-to-C transition at the position of the original 4sU during sequencing, allowing for the direct identification of newly synthesized transcripts without the need for biochemical enrichment. nih.gov TUC-seq has been used to measure mRNA transcription and degradation rates. nih.govsemanticscholar.org
SLAM-seq (Thiol(SH)-linked alkylation for the metabolic sequencing of RNA): SLAM-seq involves the alkylation of the thiol group in 4sU, which causes a T-to-C mutation during reverse transcription. nih.govlexogen.comrna-seqblog.com This method provides single-nucleotide resolution of 4sU incorporation and can be coupled with various RNA sequencing approaches to study gene expression dynamics. nih.govnih.govresearchgate.net
TimeLapse-seq: Similar to the other methods, TimeLapse-seq utilizes a chemical conversion of 4sU to a cytidine analog, leading to U-to-C mutations upon sequencing. nih.govnih.govrna-seqblog.comsemanticscholar.orgprotocols.io This technique offers a single-molecule approach to track RNA dynamics and can reveal changes in transcription and RNA processing that are hidden in traditional RNA-seq data. nih.gov
| Method | Chemical Modification | Sequencing Readout | Key Advantage | Reference |
|---|---|---|---|---|
| TUC-seq | Osmium tetroxide-mediated conversion of 4sU to cytidine. | T-to-C transition | Direct conversion to a native base. | nih.govsemanticscholar.org |
| SLAM-seq | Alkylation of the thiol group in 4sU. | T-to-C transition | High sensitivity and single-nucleotide resolution. | nih.govnih.gov |
| TimeLapse-seq | Oxidative-nucleophilic-aromatic substitution to convert 4sU to a cytidine analog. | U-to-C mutation | Single-molecule approach adaptable to many applications. | nih.govnih.gov |
Metabolic Labeling of Nascent RNA (4sU-tagging)
Photoaffinity Labeling and Crosslinking Applications
The photoreactive nature of 4sU makes it a valuable tool for studying RNA-RNA and RNA-protein interactions. oup.comnih.gov Upon exposure to long-wave UV light (typically around 365 nm), the thione group of 4sU can form covalent crosslinks with interacting molecules in close proximity. nih.govjenabioscience.com
By incorporating 4sU at specific positions within an RNA molecule, researchers can probe its three-dimensional structure and identify intramolecular and intermolecular interactions. nih.govumassmed.edunih.govresearchgate.net When the RNA is folded into its native conformation, UV irradiation will induce crosslinks between the 4sU and any nucleotides that are spatially close to it, even if they are distant in the primary sequence. nih.gov
This technique has been successfully applied to study the structure of ribozymes and other functional RNA molecules. nih.govnih.gov For example, site-specific incorporation of 4sU into the VS ribozyme allowed for the identification of nucleotides in the active site by crosslinking to A756 in a distal loop. nih.gov This provided direct evidence for the interaction between the cleavage site and this loop, which is crucial for the ribozyme's catalytic activity. nih.gov
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) for RNA-Binding Proteins
There is no specific information available in the scientific literature detailing the use of 2',3'-Dideoxy-4-thiouridine as a photoactivatable ribonucleoside in the PAR-CLIP technique. The PAR-CLIP methodology typically employs photoactivatable ribonucleosides like 4-thiouridine (B1664626) (4SU) and 6-thioguanosine (B559654) (6SG). These are incorporated into nascent RNA transcripts and, upon UV irradiation, form covalent crosslinks with interacting RNA-binding proteins (RBPs), allowing for the identification of binding sites. However, studies documenting the incorporation or efficacy of the 2',3'-dideoxy version for this purpose could not be identified.
Interstrand Photocrosslinking in DNA Duplexes
No research findings were located that describe the use of this compound for inducing interstrand photocrosslinking in DNA duplexes. Studies in this area have focused on other derivatives, such as 5-halogenated 2'-deoxy-4-thiouridines, which have been shown to form crosslinks with adjacent pyrimidines upon UV irradiation. The specific application and photochemical behavior of this compound in this context have not been reported.
Role as an Intrinsic Photolabeling Probe for RNA Structure
While 4-thiouridine is widely utilized as an intrinsic photolabeling probe to study RNA structure, no literature could be found that specifically investigates or establishes a role for this compound for this application. The utility of 4-thiouridine stems from its ability to be incorporated into RNA and subsequently photoactivated to form crosslinks between spatially proximal nucleotides, providing insights into the RNA's tertiary structure. The suitability and application of the 2',3'-dideoxy analog for this purpose remain undocumented.
Studies on Nucleic Acid Structures and Functions
Probing Nucleic Acid Conformations
There is an absence of published research on the use of this compound for probing nucleic acid conformations. The strategic incorporation of modified nucleosides can introduce specific structural constraints or reporter groups to study the dynamic conformations of DNA and RNA. However, the application of this compound for this purpose has not been described in the available literature.
Investigation of Codon-Anticodon Interactions in tRNA
No studies were identified that utilize this compound to investigate codon-anticodon interactions in tRNA. Thiolated nucleosides, such as derivatives of 2-thiouridine (B16713), are known to be present in the wobble position of the tRNA anticodon and play a crucial role in the fidelity and efficiency of codon recognition. However, research specifically employing this compound to probe these interactions is not available.
Enzymatic Activity and Specificity Assays
Information regarding the use of this compound in enzymatic activity and specificity assays is not available in the scientific literature. Such assays would typically involve using the compound as a substrate or inhibitor to characterize enzyme function, for example, with nucleoside kinases or polymerases. However, specific data, such as enzyme kinetics or specificity profiles involving this compound, have not been published.
Future Directions in 2 ,3 Dideoxy 4 Thiouridine Research
Development of Advanced Synthetic Methodologies
The future of 2',3'-Dideoxy-4-thiouridine research is intrinsically linked to the innovation of more efficient and versatile synthetic strategies. While foundational methods for its synthesis exist, the development of advanced methodologies is crucial for producing the compound and its derivatives in higher yields, with greater purity, and on a larger scale.
Future synthetic efforts are expected to focus on several key areas:
Stereoselective Synthesis: Achieving precise control over the stereochemistry of the sugar moiety is paramount. New catalytic systems and chiral auxiliaries are being explored to enhance the diastereoselectivity of glycosylation and other key reactions, ensuring the formation of the desired β-anomer.
Prodrug Approaches: To improve cellular uptake and metabolic stability, researchers are developing prodrug strategies. rsc.orgnih.gov This involves modifying the nucleoside with functional groups that are cleaved inside the cell to release the active compound. rsc.orgnih.gov For instance, derivatizing 4-thiouridine (B1664626) into a 5′-monophosphate prodrug can enhance cell permeation and bypass the often rate-limiting initial phosphorylation step. rsc.orgnih.gov
Late-Stage Functionalization: Methodologies that allow for the modification of the nucleoside at a late stage in the synthesis are highly desirable. These techniques provide a modular approach to creating a library of derivatives with diverse functionalities without needing to redesign the entire synthetic route from scratch.
A comparison of conventional and emerging synthetic goals is outlined below.
| Feature | Conventional Methods | Future Methodologies |
| Efficiency | Multi-step, moderate yields | Fewer steps, higher overall yields |
| Stereocontrol | Often requires separation of isomers | Highly stereoselective catalysts and reactions |
| Derivatization | Requires separate synthesis for each analogue | Late-stage functionalization for rapid library creation |
| Bioavailability | Standard nucleoside form | Integrated prodrug designs for improved cell permeability rsc.orgnih.gov |
Exploration of Novel Biochemical Applications
The unique structural features of this compound—the presence of a sulfur atom at the 4-position and the absence of hydroxyl groups at the 2' and 3' positions—make it a powerful tool for probing biochemical processes.
Future applications are expected to expand into several exciting domains:
Metabolic Labeling and RNA Dynamics: 4-thiouridine (4sU) is widely used as a metabolic label to track newly transcribed RNA, allowing researchers to study RNA synthesis, processing, and degradation. nih.govnih.gov The dideoxy analogue, by acting as a chain terminator for RNA polymerases, could be developed into a highly specific tool for mapping the precise sites of transcription initiation or termination under various cellular conditions.
Enzyme-Substrate Interactions: As a substrate analogue, this compound can be used to investigate the active sites of nucleoside kinases, polymerases, and other nucleoside-metabolizing enzymes. Its inability to form a phosphodiester bond allows it to "trap" enzymes in a bound state, facilitating structural and mechanistic studies.
Photo-cross-linking: The thio-carbonyl group in the 4-thiouracil (B160184) base is photo-activatable, making it an excellent agent for covalent cross-linking studies. nih.gov Incorporating this nucleoside into DNA or RNA probes can help identify the specific proteins or nucleic acid sequences that interact with the probe at or near its binding site, as demonstrated in studies identifying the active site of the VS ribozyme. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is set to revolutionize the study of modified nucleosides. This integrated approach can accelerate the discovery process, reduce costs, and provide deeper insights into molecular interactions.
Key areas for integration include:
Molecular Docking and Simulation: Computational docking can predict how this compound and its derivatives bind to the active sites of target enzymes, such as viral reverse transcriptases or cellular polymerases. Molecular dynamics simulations can then be used to understand the stability of these interactions and the conformational changes they induce. nih.gov
Predictive Modeling of Properties: Algorithms and machine learning models can be developed to predict the biological activity, metabolic stability, and potential toxicity of new analogues before they are synthesized. This allows researchers to prioritize the most promising candidates for experimental investigation.
Structure-Based Drug Design: High-resolution structures of target proteins, obtained through X-ray crystallography or cryo-electron microscopy, can be used to computationally design novel derivatives of this compound with improved binding affinity and selectivity. mdpi.com This rational design process is far more efficient than traditional trial-and-error screening.
| Approach | Objective | Tools & Techniques |
| Computational | Predict binding affinity and molecular interactions. | Molecular Docking, MD Simulations, QSAR |
| Experimental | Validate predictions and measure biological activity. | Enzymatic Assays, X-ray Crystallography, NMR Spectroscopy |
| Integrated | Iteratively refine designs based on feedback loop. | Rational Drug Design, In Silico Screening |
Design of New Modified Nucleosides with Tailored Properties
Using this compound as a scaffold, future research will focus on designing and synthesizing new analogues with precisely tailored properties for specific applications in therapy and biotechnology. nih.govbldpharm.com
Strategies for creating these novel nucleosides include:
Modifications of the Sugar Moiety: Introducing substituents at the 2' or 3' positions (while retaining the dideoxy nature) or modifying the 4' position can alter the nucleoside's conformation and improve its metabolic stability or target specificity. researchgate.net For example, introducing fluorine or azido (B1232118) groups can enhance antiviral activity.
Modifications of the Nucleobase: Altering the pyrimidine (B1678525) ring or adding functional groups to it can modulate hydrogen bonding patterns and stacking interactions, potentially leading to enhanced target recognition or new functionalities.
Conformationally Locked Analogues: Introducing a bridge between different atoms of the sugar ring can lock the nucleoside into a specific conformation. This can increase binding affinity to a target enzyme by reducing the entropic penalty of binding.
Investigating Ribozyme-Mediated Reactions and Prebiotic Chemistry
The study of this compound and related thionucleosides may offer clues about the origin of life and the putative "RNA World." bohrium.com
Future research in this area could explore:
Probing Ribozyme Mechanisms: As a chain-terminating substrate, this compound can be used to investigate the mechanisms of ribozymes that catalyze ligation and polymerization reactions. nih.gov By halting the reaction at a specific step, researchers can isolate and characterize reaction intermediates.
Prebiotic Synthesis of Thionucleosides: Investigating plausible prebiotic pathways for the formation of sulfur-containing nucleosides on early Earth is a key research question. researchgate.net The presence of sulfur in a reducing atmosphere could have facilitated the formation of thionucleosides, which might have played a role in early genetic systems.
Role in Early Genetic Polymers: The photochemical properties of 4-thiouridine could have been advantageous in a prebiotic environment, potentially driving reactions or protecting nascent genetic polymers from UV damage. Exploring the incorporation and function of this compound in primitive informational polymers is a fascinating avenue for future studies.
Q & A
Q. What are the key synthetic pathways for 2',3'-Dideoxy-4-thiouridine, and how can its stereochemical purity be ensured during synthesis?
The stereospecific synthesis of this compound derivatives typically begins with L-glutamic acid as a chiral precursor to establish the 4'-thioribofuranosyl moiety. Critical steps include the use of protecting groups (e.g., acetyl or benzoyl) to control regioselectivity and magnesium-dependent coupling reactions to form the glycosidic bond. Characterization via NMR (e.g., H, C, and F for fluorinated analogues) and mass spectrometry is essential to confirm stereochemical integrity. For reproducibility, follow protocols from peer-reviewed syntheses, such as those detailed in Riggs et al. (1992), which emphasize reaction temperature control (0–5°C for thioglycoside formation) and column chromatography for purification .
Q. How can researchers design in vitro experiments to evaluate the anti-HIV activity of this compound analogues?
Use HIV-1-infected MT-4 or CEM-SS T-cell lines to measure viral replication inhibition. Key parameters include:
- EC (effective concentration for 50% viral suppression) via plaque reduction assays.
- CC (cytotoxic concentration for 50% cell death) using MTT or XTT assays.
- Selectivity Index (SI = CC/EC) to assess therapeutic window. Include positive controls like AZT or ddC and validate results across multiple viral strains (e.g., HIV-1 IIIB vs. clinical isolates) to account for strain-specific variability .
Q. What mechanisms underlie the antiviral activity of this compound?
As a nucleoside reverse transcriptase inhibitor (NRTI), the compound is intracellularly phosphorylated to its active triphosphate form, which competes with natural dCTP for incorporation into viral DNA. The 4'-thio modification enhances resistance to enzymatic degradation compared to oxygen-containing analogues. Mechanistic validation requires:
- Radiolabeled incorporation assays to confirm chain termination.
- Enzymatic studies with purified HIV-1 reverse transcriptase to measure inhibition kinetics ( values).
- Comparative analysis with non-thiolated dideoxynucleosides to quantify metabolic stability improvements .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be systematically addressed?
Discrepancies in EC values (e.g., 2–10 μM range in different cell lines) may arise from:
- Cellular metabolism variations : Assess phosphorylation efficiency using HPLC to quantify intracellular triphosphate levels.
- Viral strain diversity : Test against clade-specific HIV isolates (e.g., clade B vs. C).
- Experimental conditions : Standardize cell density, serum concentration, and infection multiplicity (MOI). Apply meta-analysis frameworks to reconcile data, as outlined in Coursera’s qualitative research guidelines .
Q. What strategies optimize the structure-activity relationship (SAR) of 4'-thionucleosides for enhanced antiviral potency?
Systematic SAR studies should:
- Introduce modifications at the 5-position of the pyrimidine ring (e.g., 5-fluoro or 5-methyl groups) to improve base-pairing.
- Evaluate 2'- vs. 3'-deoxy configurations for chain termination efficiency.
- Test prodrug formulations (e.g., phosphoramidates) to bypass phosphorylation bottlenecks. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to reverse transcriptase .
Q. How can researchers investigate the emergence of resistance to this compound in HIV?
Conduct long-term viral passage experiments in vitro:
- Serial passage HIV in escalating sub-EC concentrations of the compound.
- Sequence reverse transcriptase genes from resistant isolates to identify mutations (e.g., M184V or K65R).
- Cross-resistance profiling against other NRTIs (e.g., lamivudine or tenofovir) to determine clinical relevance. Pair with structural biology (crystallography) to map resistance mutations’ impact on drug binding .
Q. What methodologies are recommended for studying this compound in combination therapies?
Design synergy studies using the Chou-Talalay method:
- Calculate Combination Index (CI) values via fixed-ratio drug mixing (e.g., 1:1, 1:2).
- Test with entry inhibitors (e.g., maraviroc) or integrase inhibitors (e.g., raltegravir) to identify additive/synergistic effects.
- Validate in humanized mouse models (e.g., NSG mice engrafted with human CD4+ cells) for preclinical efficacy .
Methodological Resources
- Synthesis & Characterization : Follow protocols from Riggs et al. (1992) for stereospecific synthesis and include full NMR assignments, microanalysis, and HPLC purity data (>98%) .
- Antiviral Assays : Use standardized NIH/NIAID guidelines for HIV drug screening.
- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls in experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
